molecular formula C9H11N3 B12928193 4-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine

4-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine

Cat. No.: B12928193
M. Wt: 161.20 g/mol
InChI Key: UGSHOJCCUJPVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with tetrahydropyridine intermediates. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

4-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine is unique due to its combination of a pyrimidine ring with a tetrahydropyridine moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine

InChI

InChI=1S/C9H11N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h1,3,6-7,10H,2,4-5H2

InChI Key

UGSHOJCCUJPVIV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=NC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.